![molecular formula C22H26N4O4S B4579987 4-ethoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4579987.png)
4-ethoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest reveals specific interactions and conformational details. For example, crystal structure determination through single-crystal X-ray diffractometry provides insights into the spatial arrangement and molecular geometry, highlighting the orientation of functional groups and overall molecular shape (Y. Zong & Junke Wang, 2009).
Chemical Reactions and Properties
The chemical behavior of 4-ethoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide and similar compounds under various conditions can provide valuable information on their reactivity and stability. Studies have shown that the presence of specific functional groups influences the compound's reactivity towards different reagents, offering pathways for generating novel derivatives with potentially enhanced properties (T. Kurihara et al., 1980).
Scientific Research Applications
Impurity Identification in Drug Synthesis
Research into similar complex molecules often involves the identification and characterization of impurities within drug batches. For example, Kancherla et al. (2018) investigated unknown impurities in Repaglinide bulk drug batches using advanced chromatographic and mass spectrometry techniques. They identified and characterized seven new impurities, showcasing the intricate process of ensuring drug purity and safety (Kancherla et al., 2018).
Radiosynthesis for Imaging Applications
Compounds with specific structural features, such as the one , can be designed for high affinity to certain receptors, making them suitable for imaging studies. Mertens et al. (1994) discussed the radiosynthesis of a ligand with high affinity for serotonin-5HT2-receptors, indicating the potential of such molecules in developing tracers for imaging technologies like γ-emission tomography (Mertens et al., 1994).
Prokinetic Agents and Gastrointestinal Motility
The structural complexity of the compound resembles those studied for their prokinetic properties, which stimulate gastrointestinal motility. Srinivasulu et al. (2005) synthesized and evaluated Cinitapride-related benzimidazole derivatives as potential prokinetic agents, highlighting the application of such compounds in addressing gastrointestinal disorders (Srinivasulu et al., 2005).
Novel Synthetic Routes and Pharmacological Properties
Research into similar compounds also explores novel synthetic routes and their pharmacological properties. Sonda et al. (2004) synthesized a series of benzamide derivatives to evaluate their effect on gastrointestinal motility, demonstrating the therapeutic potential of structurally complex benzamides in treating related conditions (Sonda et al., 2004).
properties
IUPAC Name |
4-ethoxy-N-[[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-3-30-20-9-8-16(14-19(20)26(28)29)21(27)24-22(31)23-17-6-4-5-7-18(17)25-12-10-15(2)11-13-25/h4-9,14-15H,3,10-13H2,1-2H3,(H2,23,24,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASAJHKWBVVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCC(CC3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-{[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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